

# Deconstructing the Spectroscopic Signature of 4-(Chlorosulfonyl)phenyl Isocyanate: A Technical Guide

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## Compound of Interest

Compound Name:	4-(Chlorosulfonyl)phenyl isocyanate
CAS No.:	6752-38-1
Cat. No.:	B1596454

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the bifunctional reagent, **4-(chlorosulfonyl)phenyl isocyanate**. Possessing both a reactive isocyanate and a chlorosulfonyl group, this compound serves as a critical building block in the synthesis of novel pharmaceutical agents and other complex organic molecules. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and reaction monitoring. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **4-(chlorosulfonyl)phenyl isocyanate**, offering insights into its structural features and fragmentation patterns.

# Molecular Structure and Key Physicochemical Properties

**4-(Chlorosulfonyl)phenyl isocyanate**, also known as 4-isocyanatobenzenesulfonyl chloride, is a solid with a molecular weight of 217.63 g/mol <sup>[1]</sup>. Its structure consists of a para-substituted benzene ring bearing a chlorosulfonyl (-SO<sub>2</sub>Cl) group and an isocyanate (-NCO) group. This unique arrangement of functional groups dictates its reactivity and its distinct spectroscopic fingerprint.

Property	Value	Reference
Chemical Formula	C <sub>7</sub> H <sub>4</sub> ClNO <sub>3</sub> S	[1]
Molecular Weight	217.63 g/mol	[1]
CAS Number	6752-38-1	[1]
Appearance	White to off-white solid	
Melting Point	55-58 °C	[1][2]
Boiling Point	130 °C at 1 mmHg	[1][2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **4-(chlorosulfonyl)phenyl isocyanate**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for structural confirmation.

### <sup>1</sup>H NMR Spectroscopy: Probing the Aromatic Protons

The <sup>1</sup>H NMR spectrum of **4-(chlorosulfonyl)phenyl isocyanate** is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The para-substitution pattern of the benzene ring leads to a distinct splitting pattern.

Expected <sup>1</sup>H NMR Spectral Data:

Due to the electron-withdrawing nature of both the chlorosulfonyl and isocyanate groups, the aromatic protons are deshielded and resonate at a lower field. The spectrum is expected to

show two sets of doublets, characteristic of an AA'BB' spin system.

- Protons ortho to the -SO<sub>2</sub>Cl group (H-2, H-6): These protons are expected to appear as a doublet at a lower field due to the strong deshielding effect of the adjacent sulfonyl chloride group.
- Protons ortho to the -NCO group (H-3, H-5): These protons will also appear as a doublet, typically at a slightly higher field compared to the protons adjacent to the sulfonyl chloride group.

Experimental Protocol for <sup>1</sup>H NMR Spectroscopy:

A standard protocol for acquiring a <sup>1</sup>H NMR spectrum involves the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(chlorosulfonyl)phenyl isocyanate** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, a 30° pulse angle and a relaxation delay of 1-2 seconds are used. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: Generalized workflow for NMR data acquisition and processing.

## <sup>13</sup>C NMR Spectroscopy: Mapping the Carbon Skeleton

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Expected <sup>13</sup>C NMR Spectral Data:

- Isocyanate Carbon (-NCO): This carbon is highly deshielded and will appear at a characteristic downfield chemical shift, typically in the range of 120-130 ppm.
- Aromatic Carbons: The benzene ring will show four distinct signals due to the para-substitution.
  - C-1 (attached to -SO<sub>2</sub>Cl): This quaternary carbon will be deshielded and appear at a lower field.
  - C-4 (attached to -NCO): This quaternary carbon will also be deshielded.
  - C-2, C-6 (adjacent to -SO<sub>2</sub>Cl): These carbons will be deshielded.
  - C-3, C-5 (adjacent to -NCO): These carbons will also be deshielded, with their chemical shift influenced by the isocyanate group.

Experimental Protocol for <sup>13</sup>C NMR Spectroscopy:

The protocol is similar to that for <sup>1</sup>H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the <sup>13</sup>C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **4-(chlorosulfonyl)phenyl isocyanate** is dominated by strong absorption bands corresponding to the isocyanate and sulfonyl chloride groups.

Characteristic IR Absorption Bands:

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
Isocyanate (-N=C=O)	Asymmetric stretch	2270 - 2240	Strong, sharp
Sulfonyl Chloride (S=O)	Asymmetric stretch	1385 - 1365	Strong
Sulfonyl Chloride (S=O)	Symmetric stretch	1190 - 1170	Strong
Aromatic C=C	Stretch	1600 - 1450	Medium to weak
S-Cl	Stretch	650 - 550	Medium

The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption band for the asymmetric stretch of the isocyanate group, which is a highly characteristic feature.

Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or the ATR crystal is first collected. Then, the sample spectrum is recorded.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

#### Expected Mass Spectrum Data:

- **Molecular Ion Peak ( $M^+$ ):** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **4-(chlorosulfonyl)phenyl isocyanate** ( $m/z = 217$ ). The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom ( $M^+$  and  $M+2$  peaks in an approximate 3:1 ratio) and one sulfur atom.
- **Major Fragmentation Pathways:** The fragmentation of the molecular ion is expected to proceed through several key pathways:
  - **Loss of Cl:** A fragment ion at  $m/z = 182$ , corresponding to the loss of a chlorine radical.
  - **Loss of  $SO_2$ :** A fragment ion resulting from the loss of sulfur dioxide.
  - **Loss of NCO:** A fragment ion corresponding to the loss of the isocyanate group.
  - **Cleavage of the C-S bond:** This can lead to the formation of the phenyl isocyanate cation and the chlorosulfonyl radical.

Caption: Plausible fragmentation pathways for **4-(chlorosulfonyl)phenyl isocyanate** in mass spectrometry.

#### Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron ionization (EI) is a common method for volatile compounds, while electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for less volatile or thermally labile compounds.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated.

## Conclusion

The spectroscopic data of **4-(chlorosulfonyl)phenyl isocyanate** provides a detailed and unambiguous fingerprint for its identification and characterization. The combination of NMR, IR, and Mass Spectrometry allows for the complete elucidation of its structure, confirmation of the presence of its key functional groups, and an understanding of its fragmentation behavior. This technical guide serves as a valuable resource for scientists and researchers utilizing this important bifunctional reagent in their synthetic endeavors.

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